molecular formula C9H16O2 B13740455 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- CAS No. 20194-70-1

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)-

Cat. No.: B13740455
CAS No.: 20194-70-1
M. Wt: 156.22 g/mol
InChI Key: LBOQZBRHNXPXIY-UHFFFAOYSA-N
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Description

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- is a ketone derivative featuring a tetrahydro-4-methylpyran (THP) ring system. The compound’s structure includes a propanone group (acetone moiety) substituted at the 2-position of a partially saturated pyran ring with a methyl group at the 4-position. This structural motif is significant in organic synthesis, particularly in the development of intermediates for pharmaceuticals, agrochemicals, or flavoring agents. The THP ring contributes to stereochemical complexity and influences the compound’s physicochemical properties, such as solubility and stability .

Properties

CAS No.

20194-70-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(4-methyloxan-2-yl)propan-2-one

InChI

InChI=1S/C9H16O2/c1-7-3-4-11-9(5-7)6-8(2)10/h7,9H,3-6H2,1-2H3

InChI Key

LBOQZBRHNXPXIY-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- typically involves the reaction of tetrahydro-4-methyl-2H-pyran with acetone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents[][6].

Major Products Formed

Mechanism of Action

The mechanism by which 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The pathways involved often include oxidation-reduction cycles and nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)-, we analyze its analogs based on functional groups, ring systems, and applications.

Functional Group Comparison
Compound Name Molecular Formula Functional Groups Key Applications
2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- C₉H₁₄O₂ Ketone, THP ring, methyl substituent Intermediate in organic synthesis
1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate C₁₅H₂₂O₅S Tosylate, THP ether Medicinal intermediate (e.g., APIs)
2-Propanone, 1-(1-ethyl-1H-pyrazol-4-yl) C₈H₁₂N₂O Ketone, pyrazole ring Potential ligand in coordination chemistry

Key Observations :

  • Ketone vs. Tosylate: The target compound’s ketone group enhances reactivity in nucleophilic additions (e.g., Grignard reactions), whereas the tosylate in 1-Propanol...4-methylbenzenesulfonate facilitates leaving-group chemistry for nucleophilic substitutions .
  • Ring Systems: The THP ring in the target compound imparts rigidity compared to the pyrazole ring in 2-Propanone, 1-(1-ethyl-1H-pyrazol-4-yl), which may enhance metabolic stability in pharmaceutical contexts .
Stereochemical and Substituent Effects
  • (2R,4R)-Tetrahydro-4-methyl-2-(2-methylprop-1-enyl)-2H-pyran (CAS 5258-11-7): This compound shares the THP core but includes a propenyl substituent. The stereochemistry (2R,4R) and unsaturated side chain increase its utility in chiral synthesis, contrasting with the target compound’s simpler methyl substitution .

Physicochemical and Reactivity Data

Property 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- 1-Propanol...4-methylbenzenesulfonate 2-Propanone, 1-(1-ethyl-1H-pyrazol-4-yl)
Molecular Weight (g/mol) 154.21 314.39 152.19
Boiling Point (°C) ~200 (estimated) >300 (decomposes) ~220 (estimated)
Solubility Moderate in polar aprotic solvents Low in water, high in DMSO High in ethanol, moderate in acetone
Reactivity Ketone-based condensations Tosylate displacement reactions Pyrazole-directed metal coordination

Notes:

  • The target compound’s moderate solubility in solvents like acetone or THF aligns with its use in solution-phase synthesis. In contrast, the tosylate derivative’s low water solubility necessitates organic media for reactions .
  • Pyrazole-containing analogs exhibit distinct coordination chemistry, suggesting applications in catalysis or metal-organic frameworks (MOFs) .

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